N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluorobenzamide
Description
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Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-24-16-8-7-14(20-9-2-10-25(20,22)23)11-15(16)19-17(21)12-3-5-13(18)6-4-12/h3-8,11H,2,9-10H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHXARXGZYDMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluorobenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies.
Mode of Action
It is known to interact with its target, cdk2, potentially leading to changes in the cell cycle
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluorobenzamide is a complex organic compound notable for its potential applications in medicinal chemistry. Its unique structure, which includes a dioxidoisothiazolidin moiety and a fluorobenzamide group, suggests promising biological activities that warrant detailed investigation.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 400.4 g/mol. The compound features several functional groups that contribute to its biological activity:
- Dioxidoisothiazolidine : This moiety is known for its potential enzyme inhibition capabilities.
- Methoxyphenyl Group : This substitution can influence the compound's lipophilicity and receptor binding.
- Fluorobenzamide : The presence of fluorine may enhance metabolic stability and bioactivity.
Preliminary studies suggest that this compound interacts with specific molecular targets, potentially modulating their activity through enzyme inhibition or receptor binding. The exact pathways involved in its mechanism of action are still under investigation but may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, including cancer and infectious diseases.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing physiological responses.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on related benzamide derivatives have shown efficacy in inhibiting tumor growth in various cancer cell lines. The potential for this compound to act as an anticancer agent is currently being explored through in vitro assays.
Enzyme Interaction Studies
In vitro studies have demonstrated that the compound may interact with enzymes critical to metabolic pathways. For example, initial findings suggest it could inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory responses and cancer progression.
Data Table: Biological Activity Summary
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the dioxidoisothiazolidine ring.
- Coupling with the fluorobenzamide moiety.
- Optimization of reaction conditions to achieve high yields and purity.
Q & A
Basic: What are the standard protocols for synthesizing N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-fluorobenzamide?
The synthesis typically involves multi-step reactions, starting with the activation of the carboxylic acid group in 4-fluorobenzoic acid using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation with the amine-containing intermediate. Key steps include:
- Amidation : Reacting 4-fluorobenzoyl chloride with a substituted aniline derivative (e.g., 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline) under inert conditions.
- Purification : Column chromatography or recrystallization to isolate the product.
- Characterization : Confirmation via -NMR, IR spectroscopy, and elemental analysis .
Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Optimization requires systematic evaluation of:
- Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.
- Catalyst selection : Using DMAP (4-dimethylaminopyridine) to accelerate acylation.
- pH adjustments : Neutral to slightly acidic conditions (pH 5–6) stabilize reactive intermediates .
Basic: What spectroscopic techniques are essential for confirming the compound’s structural integrity?
- -NMR : Validates aromatic proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, fluorobenzamide protons at δ 7.2–8.0 ppm).
- IR spectroscopy : Confirms amide C=O stretch (~1650 cm) and sulfone S=O vibrations (~1300 cm).
- Mass spectrometry (HRMS) : Verifies molecular ion peaks and isotopic patterns .
Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction provides:
- Bond angles/lengths : Clarifies steric effects from the isothiazolidin-1,1-dioxide ring.
- Intermolecular interactions : Hydrogen bonding (e.g., N–H···O) and π-π stacking in the crystal lattice.
- Electron density maps : Identifies potential tautomeric forms or rotational isomers .
Basic: What biological targets are associated with this compound?
Preliminary studies suggest activity against:
- Kinases : Inhibition of cyclin-dependent kinase 2 (CDK2) via competitive binding to the ATP pocket.
- pH-regulating enzymes : Disruption of tumor cell acidification mechanisms (e.g., carbonic anhydrase IX) .
Advanced: How do researchers validate target engagement in cellular assays?
- Cellular thermal shift assays (CETSA) : Measure protein stabilization upon ligand binding.
- FRET-based assays : Monitor competitive displacement of fluorescent probes in live cells.
- Knockdown/overexpression models : Correlate target protein levels with activity changes .
Basic: What in vitro assays are used to assess anticancer activity?
- MTT assay : Measures cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa).
- Apoptosis markers : Flow cytometry for Annexin V/PI staining.
- Cell cycle analysis : Detects G1/S phase arrest via propidium iodide staining .
Advanced: How can contradictory bioactivity data between studies be reconciled?
Discrepancies may arise from:
- Assay conditions : Differences in serum concentration or incubation time (e.g., 24 vs. 48 hours).
- Cell line heterogeneity : Genetic drift or clonal selection in subcultures.
- Metabolic stability : Variability in CYP450-mediated degradation across models.
Resolution involves orthogonal assays (e.g., 3D spheroid models) and pharmacokinetic profiling .
Basic: How is solubility optimized for in vivo studies?
- Co-solvents : Use of DMSO/PEG-400 mixtures (<10% v/v).
- pH adjustment : Buffered solutions (pH 5–6) for ionizable groups.
- Nanoparticle encapsulation : Liposomal formulations improve bioavailability .
Advanced: What computational methods predict structure-activity relationships (SAR)?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model ligand-target interactions.
- QSAR models : Partial least squares (PLS) regression correlates substituent properties (e.g., Hammett σ) with activity.
- MD simulations : Assess binding stability over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
